REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[O:3].[Na+].[OH-].[Na+].[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1.Cl>C(O)C>[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[CH:4][C:2](=[O:3])[C:1]([OH:6])=[O:5])=[CH:13][CH:12]=1 |f:0.1,2.3|
|
Name
|
Sodium pyruvate
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
28.11 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5° C
|
Type
|
WAIT
|
Details
|
was aged an additional six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to -10° C.
|
Type
|
EXTRACTION
|
Details
|
The p-chlorobenzalpyruvic acid product was then extracted with 800 mL ethyl acetate in 94% yield
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=CC(C(=O)O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |